molecular formula C17H18ClN3O2S B8686169 5-Chloro-2-(4-phenylbutyl)-1H-benzimidazole-6-sulfonamide CAS No. 89725-37-1

5-Chloro-2-(4-phenylbutyl)-1H-benzimidazole-6-sulfonamide

Cat. No. B8686169
CAS RN: 89725-37-1
M. Wt: 363.9 g/mol
InChI Key: YMUBYIIYWMKKTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-2-(4-phenylbutyl)-1H-benzimidazole-6-sulfonamide is a useful research compound. Its molecular formula is C17H18ClN3O2S and its molecular weight is 363.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Chloro-2-(4-phenylbutyl)-1H-benzimidazole-6-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloro-2-(4-phenylbutyl)-1H-benzimidazole-6-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

89725-37-1

Product Name

5-Chloro-2-(4-phenylbutyl)-1H-benzimidazole-6-sulfonamide

Molecular Formula

C17H18ClN3O2S

Molecular Weight

363.9 g/mol

IUPAC Name

6-chloro-2-(4-phenylbutyl)-3H-benzimidazole-5-sulfonamide

InChI

InChI=1S/C17H18ClN3O2S/c18-13-10-14-15(11-16(13)24(19,22)23)21-17(20-14)9-5-4-8-12-6-2-1-3-7-12/h1-3,6-7,10-11H,4-5,8-9H2,(H,20,21)(H2,19,22,23)

InChI Key

YMUBYIIYWMKKTB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCCC2=NC3=CC(=C(C=C3N2)S(=O)(=O)N)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 25 ml of 6 N hydrochloric acid was added 5.5 g of 2-amino-4-chloro-5-sulfamylaniline and 6.6 g of 5-phenylvaleric acid and the mixture refluxed for twenty-four hours. The gummy solid was collected by concentration in vacuo and then added to concentrated ammonium hydroxide. The suspension was stirred for twenty minutes, collected by filtration, and suspended in water at 50° C. The solid was collected by filtration, dissolved in methanol, brought to a boil, and charcoal added. The suspension was then filtered through two sheets of filter paper, cooled, and filtered through Celite. Recrystallization from acetonitrile provided 1.0 g of colorless crystals, m.p. 176°-180°.
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
6.6 g
Type
reactant
Reaction Step One

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